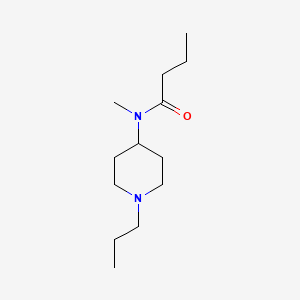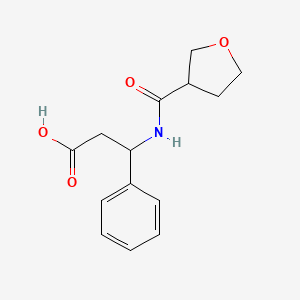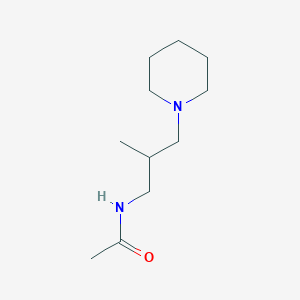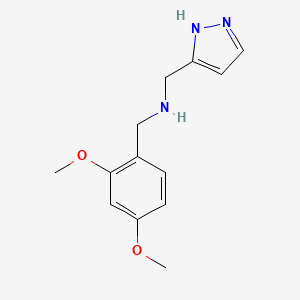
N-methyl-N-(1-propylpiperidin-4-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(1-propylpiperidin-4-yl)butanamide, also known as MPBP, is a synthetic compound that belongs to the class of piperidine derivatives. MPBP has been widely studied due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(1-propylpiperidin-4-yl)butanamide has been used in scientific research as a tool to study various aspects of the nervous system. It has been shown to bind to and activate the sigma-1 receptor, which is involved in modulating neuronal activity and neurotransmitter release. N-methyl-N-(1-propylpiperidin-4-yl)butanamide has also been used as a tracer in positron emission tomography (PET) studies to investigate the distribution and binding of sigma-1 receptors in the brain.
Wirkmechanismus
N-methyl-N-(1-propylpiperidin-4-yl)butanamide binds to the sigma-1 receptor with high affinity and acts as an agonist, activating downstream signaling pathways. The sigma-1 receptor is involved in regulating calcium homeostasis, modulating ion channel activity, and regulating the release of neurotransmitters. N-methyl-N-(1-propylpiperidin-4-yl)butanamide has been shown to enhance the release of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in mood regulation and reward processing.
Biochemical and Physiological Effects
N-methyl-N-(1-propylpiperidin-4-yl)butanamide has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to increase locomotor activity and induce hyperthermia, suggesting a stimulant-like effect. N-methyl-N-(1-propylpiperidin-4-yl)butanamide has also been shown to produce anxiolytic and antidepressant-like effects, possibly through its modulation of the sigma-1 receptor and downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-(1-propylpiperidin-4-yl)butanamide has several advantages as a research tool, including its high affinity for the sigma-1 receptor and its ability to cross the blood-brain barrier. However, there are also some limitations to its use in lab experiments. N-methyl-N-(1-propylpiperidin-4-yl)butanamide has been shown to produce dose-dependent toxicity and can induce seizures at high doses. Additionally, there is limited information available on the long-term effects of N-methyl-N-(1-propylpiperidin-4-yl)butanamide on the nervous system.
Zukünftige Richtungen
There are several potential future directions for research on N-methyl-N-(1-propylpiperidin-4-yl)butanamide. One area of interest is its potential use as a therapeutic agent for the treatment of neurological and psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the downstream signaling pathways activated by N-methyl-N-(1-propylpiperidin-4-yl)butanamide and its effects on neurotransmitter release and calcium homeostasis. Finally, more research is needed to investigate the long-term effects of N-methyl-N-(1-propylpiperidin-4-yl)butanamide on the nervous system and its potential for abuse and addiction.
Synthesemethoden
N-methyl-N-(1-propylpiperidin-4-yl)butanamide can be synthesized through a multi-step process involving the reaction of 4-piperidone with propylamine, followed by N-methylation with methyl iodide. The resulting product is then subjected to a reductive amination reaction with 4-butanal to yield N-methyl-N-(1-propylpiperidin-4-yl)butanamide.
Eigenschaften
IUPAC Name |
N-methyl-N-(1-propylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-4-6-13(16)14(3)12-7-10-15(9-5-2)11-8-12/h12H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGYOLOVLSQEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C1CCN(CC1)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-propylpiperidin-4-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide](/img/structure/B7587347.png)


![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)
![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)
![2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid](/img/structure/B7587381.png)


![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)

![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)


